molecular formula C12H16N4O7 B093514 7-Oxolumazine CAS No. 17879-89-9

7-Oxolumazine

Cat. No.: B093514
CAS No.: 17879-89-9
M. Wt: 328.28 g/mol
InChI Key: QCYVUUAIJUUUPI-UHFFFAOYSA-N
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Description

7-Oxolumazine is a lumazine derivative characterized by an oxo (keto) group at the C7 position of its heterocyclic pteridine core.

Properties

IUPAC Name

6-methyl-8-(2,3,4,5-tetrahydroxypentyl)-1H-pteridine-2,4,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O7/c1-4-11(22)16(2-5(18)8(20)6(19)3-17)9-7(13-4)10(21)15-12(23)14-9/h5-6,8,17-20H,2-3H2,1H3,(H2,14,15,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYVUUAIJUUUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(NC(=O)NC2=O)N(C1=O)CC(C(C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939118
Record name 1-Deoxy-1-(2,4-dihydroxy-6-methyl-7-oxopteridin-8(7H)-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17879-89-9
Record name D-Ribitol, 1-deoxy-1-(1,3,4,7-tetrahydro-6-methyl-2,4,7-trioxo-8(2H)-pteridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17879-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Photolumazine C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017879899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-(2,4-dihydroxy-6-methyl-7-oxopteridin-8(7H)-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

7-Oxolumazine can be synthesized through microbial fermentation. Specifically, it is produced by Mycobacterium smegmatis in culture . The synthetic route involves the expression of a soluble, single-chain, bovine–human chimeric MR1 construct using a baculoviral expression system . This method allows for the capture of ligands produced during coculture with eukaryotic expression systems.

Chemical Reactions Analysis

7-Oxolumazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield hydroquinones .

Comparison with Similar Compounds

Key Characteristics:

  • Chemical Structure : The core structure consists of a pteridine ring system with substitutions at positions 6, 7, and 8. The oxo group at C7 distinguishes it from other lumazine derivatives .
  • Synthesis : Early synthetic routes were reported by Pfleiderer et al. (1957), involving condensation reactions under controlled conditions .
  • Biological Significance : 7-Oxolumazine and its derivatives act as potent inhibitors of riboflavin synthase and lumazine synthase, enzymes critical in the biosynthesis of riboflavin (vitamin B2). Molecular modeling studies suggest that carboxylated derivatives of this compound bind to active-site residues (e.g., Arg127 and Lys135) in E. coli riboflavin synthase, disrupting flavin production .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between this compound and structurally related compounds:

Compound Name Core Structure Functional Groups Biological Activity Key Research Findings
This compound Pteridine (lumazine) Oxo at C7 Riboflavin synthase inhibition Binds to Arg127/Lys135 in E. coli riboflavin synthase; IC₅₀ values in µM range .
6-Oxolumazine Pteridine (lumazine) Oxo at C6 Limited data Listed in alkaloid references; less studied than 7-Oxo isomer .
7-Hydroxy-4-methylcoumarin Coumarin Hydroxy at C7, methyl at C4 Synthetic intermediate Used to synthesize thiazolidine derivatives; no significant enzyme inhibition .
7-Oxo-7H-thiazolo[3,2-a]pyridine Thiazolo-pyridine Oxo at C7, thiazole ring Under investigation Synthesized and characterized; biological evaluation pending .
6-(3'-Carboxypropyl)-7-oxo-8-D-ribityllumazine Lumazine derivative Carboxypropyl, ribityl at C8 Potent enzyme inhibitor 10-fold higher inhibitory activity than parent this compound due to carboxyl-enzyme interactions .

Physicochemical Properties

  • Solubility : this compound is sparingly soluble in water but forms stable complexes with divalent cations. Derivatives with carboxyl groups (e.g., compound 22 in ) show improved aqueous solubility .
  • Stability : The oxo group at C7 increases oxidative stability compared to hydroxylated analogs like 7-hydroxycoumarin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxolumazine
Reactant of Route 2
7-Oxolumazine

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